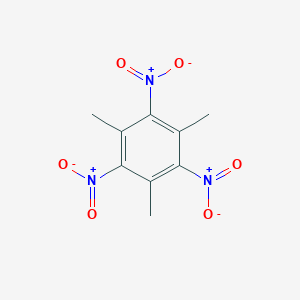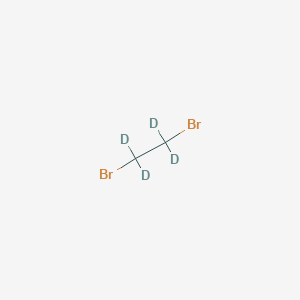![molecular formula C30H48NO10P B144265 [3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylbutanoate CAS No. 126688-54-8](/img/structure/B144265.png)
[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylbutanoate is a member of the phosphazomycin family, which are natural products secreted by various streptomycetes. These compounds are known for their antifungal and antitumor activities. This compound, in particular, has been isolated and characterized for its strong antifungal properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylbutanoate is typically isolated from the fermentation broth of Streptomyces sp. HK-803. The strain is cultured at 28°C for 90 hours in a tank fermenter containing a specific production medium. The culture broth is then filtered, and the mycelial cake is extracted with 70% aqueous acetone. The resulting solution is subjected to chromatography on a column of MCI-GEL (CHP-20P) packed with 50% aqueous acetone. Fractions containing phosphazomycin C are collected, concentrated in vacuo, and lyophilized. Further purification is achieved through Sephadex LH-20 chromatography with 50% aqueous acetone .
Industrial Production Methods
Industrial production of phosphazomycin C2 involves large-scale fermentation processes. The production medium typically includes corn starch, glucose, soybean flour, beer yeast, meat extract, and sodium chloride. The culture broth is processed through filtration, extraction, and chromatography to isolate and purify phosphazomycin C2 .
Analyse Des Réactions Chimiques
Types of Reactions
[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylbutanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to react with acetic anhydride in pyridine to form a diacetyl derivative .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like acetic anhydride and pyridine.
Major Products Formed
The major products formed from these reactions include various derivatives of phosphazomycin C2, such as diacetyl derivatives and other acylated forms .
Applications De Recherche Scientifique
[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylbutanoate has a wide range of scientific research applications:
Mécanisme D'action
[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylbutanoate exerts its effects by inhibiting protein phosphatase 2A (PP2A), a key enzyme involved in cellular signaling pathways. The compound covalently modifies the cysteine-269 residue of the PP2Ac-subunit, leading to the inhibition of the enzyme’s activity. This inhibition disrupts various cellular processes, resulting in antifungal and antitumor effects .
Comparaison Avec Des Composés Similaires
[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylbutanoate is structurally similar to other compounds in the phosphazomycin family, such as phosphazomycin A and phosphazomycin B. These compounds share common structural moieties, including an α,β-unsaturated δ-lactone, an amino group, phosphate ester, conjugated diene, and a cyclohexane ring. they differ in the acyl substituent at the C-18 hydroxyl position .
List of Similar Compounds
- Phosphazomycin A
- Phosphazomycin B
- Phospholine
- Leustroducsin
This compound stands out due to its unique acyl substituent, which contributes to its specific antifungal and antitumor activities .
Propriétés
Numéro CAS |
126688-54-8 |
|---|---|
Formule moléculaire |
C30H48NO10P |
Poids moléculaire |
613.7 g/mol |
Nom IUPAC |
[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylbutanoate |
InChI |
InChI=1S/C30H48NO10P/c1-4-21(3)29(34)39-25-12-8-10-22(19-25)9-6-7-11-24(32)20-27(41-42(36,37)38)30(35,17-18-31)16-15-26-23(5-2)13-14-28(33)40-26/h6-7,9,11,13-16,21-27,32,35H,4-5,8,10,12,17-20,31H2,1-3H3,(H2,36,37,38)/b9-6+,11-7+,16-15+ |
Clé InChI |
IEXHVRAIBNTGPA-ZWDVXTLWSA-N |
SMILES |
CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)C(C)CC)O)OP(=O)(O)O)O |
SMILES isomérique |
CCC1C=CC(=O)OC1/C=C/C(CCN)(C(CC(/C=C/C=C/C2CCCC(C2)OC(=O)C(C)CC)O)OP(=O)(O)O)O |
SMILES canonique |
CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)C(C)CC)O)OP(=O)(O)O)O |
| 126688-54-8 | |
Synonymes |
phosphazomycin C2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone](/img/structure/B144217.png)


